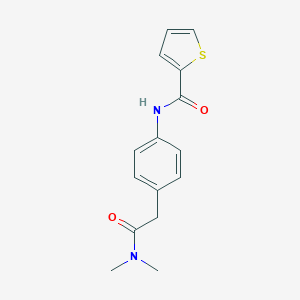

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide” is a complex organic compound that contains several functional groups. It has a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Attached to this ring is a carboxamide group, which consists of a carbonyl (C=O) and an amine (NH2). The molecule also contains a dimethylamino group and a phenyl ring .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition . For instance, enaminones can react with heteroamines to yield compounds with similar structures .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and phenyl rings would likely contribute to the compound’s stability and possibly its reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the thiophene ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxamide group might enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

- Anti-inflammatory : Thiophenes exhibit anti-inflammatory properties, making them relevant for conditions involving inflammation .

- Anti-cancer : Research suggests that thiophenes possess anti-cancer properties .

Material Science

Beyond medicine, thiophenes find applications in material science:

- Light-Emitting Diodes (LEDs) : Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) due to their electronic properties .

Corrosion Inhibition

Thiophenes can act as inhibitors of metal corrosion, making them valuable in materials engineering and protection against rust and degradation .

Antiproliferative Activity

Studies have explored the antiproliferative activity of heteroaromatic amides, including thiophene derivatives. Some compounds have shown promising results in inhibiting cell proliferation .

Novel Drug Discovery

Given their structural diversity and biological activity, thiophenes continue to be an area of interest for medicinal chemists. Researchers aim to synthesize novel thiophene moieties with wider therapeutic activity, seeking more effective pharmacological prototypes .

Combating Drug Resistance

Efforts have been made to study the pharmacological activities of newly synthesized thiophene derivatives in combating antimicrobial and anticancer drug resistance by pathogens and cancer cells .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit antibacterial activity and anticancer activity . Therefore, it’s plausible that this compound may also interact with targets related to these biological processes.

Mode of Action

Similar compounds have been reported to display potent antibacterial activity against both gram-negative and gram-positive bacteria . . This suggests that N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide may also interact with its targets in a complex manner, leading to changes in the biological system.

Biochemical Pathways

Similar compounds have been reported to have antimicrobial activity , suggesting that this compound may affect pathways related to bacterial growth and proliferation.

Result of Action

Similar compounds have been reported to display potent antibacterial activity and anticancer activity , suggesting that this compound may also have significant effects at the molecular and cellular levels.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-17(2)14(18)10-11-5-7-12(8-6-11)16-15(19)13-4-3-9-20-13/h3-9H,10H2,1-2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSFMZPLEUQKQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349720.png)

![2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349734.png)

![2-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349740.png)

![N-cyclohexyl-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B349748.png)

![4-[(cyclopropylcarbonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B349761.png)

![2-methyl-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B349784.png)

![2-fluoro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349800.png)

![4-methoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349804.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide](/img/structure/B349811.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide](/img/structure/B349833.png)

![3-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349859.png)

![2-methoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349902.png)